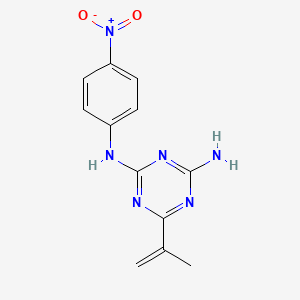
N~2~-(4-Nitrophenyl)-6-(prop-1-en-2-yl)-1,3,5-triazine-2,4-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N~2~-(4-Nitrophenyl)-6-(prop-1-en-2-yl)-1,3,5-triazine-2,4-diamine is a complex organic compound characterized by its triazine ring structure and nitrophenyl and prop-1-en-2-yl substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N2-(4-Nitrophenyl)-6-(prop-1-en-2-yl)-1,3,5-triazine-2,4-diamine typically involves the following steps:
Formation of the Triazine Ring: The triazine ring can be synthesized through a cyclization reaction involving appropriate precursors such as cyanuric chloride and amines.
Introduction of the Nitrophenyl Group: The nitrophenyl group can be introduced via a nucleophilic aromatic substitution reaction using 4-nitroaniline.
Addition of the Prop-1-en-2-yl Group: The prop-1-en-2-yl group can be added through an alkylation reaction using suitable alkylating agents.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
N~2~-(4-Nitrophenyl)-6-(prop-1-en-2-yl)-1,3,5-triazine-2,4-diamine undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitrophenyl group can be reduced to form amino derivatives.
Substitution: The triazine ring can undergo substitution reactions with nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride and hydrogen gas with a palladium catalyst.
Substitution: Common nucleophiles include amines and thiols.
Major Products
Oxidation: Nitro derivatives.
Reduction: Amino derivatives.
Substitution: Substituted triazine derivatives.
Scientific Research Applications
N~2~-(4-Nitrophenyl)-6-(prop-1-en-2-yl)-1,3,5-triazine-2,4-diamine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N2-(4-Nitrophenyl)-6-(prop-1-en-2-yl)-1,3,5-triazine-2,4-diamine involves its interaction with specific molecular targets and pathways. The nitrophenyl group can interact with enzymes and proteins, potentially inhibiting their activity. The triazine ring can also interact with nucleic acids, affecting cellular processes.
Comparison with Similar Compounds
Similar Compounds
- N~2~-(4-Nitrophenyl)-6-methyl-1,3,5-triazine-2,4-diamine
- N~2~-(4-Nitrophenyl)-6-ethyl-1,3,5-triazine-2,4-diamine
- N~2~-(4-Nitrophenyl)-6-(prop-1-en-2-yl)-1,3,5-triazine-2,4-diamine
Uniqueness
This compound is unique due to the presence of the prop-1-en-2-yl group, which can impart different chemical and biological properties compared to similar compounds. This uniqueness makes it a valuable compound for research and industrial applications.
Properties
CAS No. |
62393-31-1 |
|---|---|
Molecular Formula |
C12H12N6O2 |
Molecular Weight |
272.26 g/mol |
IUPAC Name |
2-N-(4-nitrophenyl)-6-prop-1-en-2-yl-1,3,5-triazine-2,4-diamine |
InChI |
InChI=1S/C12H12N6O2/c1-7(2)10-15-11(13)17-12(16-10)14-8-3-5-9(6-4-8)18(19)20/h3-6H,1H2,2H3,(H3,13,14,15,16,17) |
InChI Key |
VGTAWZXRJNCJDU-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C)C1=NC(=NC(=N1)NC2=CC=C(C=C2)[N+](=O)[O-])N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















